molecular formula C9H16ClNO B3296170 2-Cyclohexen-1-one, 5,5-dimethyl-3-(methylamino)-, hydrochloride CAS No. 89237-10-5

2-Cyclohexen-1-one, 5,5-dimethyl-3-(methylamino)-, hydrochloride

Cat. No.: B3296170
CAS No.: 89237-10-5
M. Wt: 189.68 g/mol
InChI Key: ZRLBEWSGNQNVLR-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 5,5-dimethyl-3-(methylamino)-, hydrochloride (CAS: 89237-10-5) is a substituted cyclohexenone derivative with a molecular formula of C₉H₁₆ClNO and a molecular weight of 189.68 g/mol . The compound features a conjugated enone system, a methylamino group at the 3-position, and two methyl groups at the 5,5-positions. Its hydrochloride salt form enhances solubility and stability, making it suitable for research applications. Current evidence indicates a purity of 95% in commercial samples, suggesting it is primarily used in exploratory studies rather than pharmaceutical formulations .

Properties

IUPAC Name

5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-9(2)5-7(10-3)4-8(11)6-9;/h4,10H,5-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLBEWSGNQNVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80639978
Record name 5,5-Dimethyl-3-(methylamino)cyclohex-2-en-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89237-10-5
Record name 5,5-Dimethyl-3-(methylamino)cyclohex-2-en-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80639978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of Cyclohexenone Derivatives: Starting with a cyclohexenone derivative, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to introduce the methylamino group.

  • Amination Reactions: The compound can be synthesized by reacting cyclohexenone with methylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

  • Hydrochloride Formation: The free base form of the compound can be converted to its hydrochloride salt by treating it with hydrochloric acid (HCl) in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reactions are carried out in reactors designed to handle large volumes and ensure consistent quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can replace the methylamino group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, carboxylic acids.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Various functional group derivatives.

Scientific Research Applications

2-Cyclohexen-1-one, 5,5-dimethyl-3-(methylamino)-, hydrochloride has several scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 5,5-dimethyl-3-(methylamino)-, hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound CAS Molecular Formula Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Substituents Purity/Standards
2-Cyclohexen-1-one, 5,5-dimethyl-3-(methylamino)-, hydrochloride 89237-10-5 C₉H₁₆ClNO 189.68 2 / 2 Methylamino (3-position) 95% (commercial grade)
5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one - C₁₄H₁₆N₂O₃ 260.29 1 / 4 3-Nitrophenylamino N/A
5,5-Dimethyl-3-(3-methyl-1H-indol-2-yl)cyclohex-2-en-1-one 662109-86-6 C₁₇H₁₉NO 253.34 1 / 1 3-Methylindole N/A
5,5-Dimethyl-3-(8-trimethylsilylocta-1,7-diynyl)cyclohex-2-en-1-one 654643-83-1 C₁₉H₂₈OSi 300.51 0 / 1 Trimethylsilyl-alkyne chain N/A
5,5-Dimethyl-3-(1-piperidylamino)-2-cyclohexen-1-one 74810-76-7 C₁₃H₂₂N₂O 222.33 2 / 2 Piperidylamino N/A
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine) - C₁₄H₁₉NO₂ 233.31 1 / 3 Methoxyphenyl, cyclohexanone core N/A
Betahistine Hydrochloride (pharmacopeial) 5579-84-0 C₈H₁₂N₂·2HCl 209.12 2 / 2 Pyridine derivative 99.0–101.0%

Structural and Functional Differences

Substituent Effects: The methylamino group in the target compound provides moderate basicity and polarity, contrasting with the 3-nitrophenylamino group in , which introduces strong electron-withdrawing effects and reduced solubility in polar solvents .

Hydrochloride Salt vs. Free Base: The hydrochloride form of the target compound improves aqueous solubility compared to non-salt forms of analogs like Methoxmetamine ().

Enone System vs. Cyclohexanone: Methoxmetamine () features a cyclohexanone core lacking the conjugated double bond of the target’s enone system. This structural difference impacts reactivity; enones are more prone to Michael addition reactions, which could influence synthetic utility or metabolic pathways .

Physicochemical Properties

  • For example, the trimethylsilyl-alkyne derivative (300.51 g/mol) may face bioavailability challenges due to increased hydrophobicity .
  • Hydrogen Bonding: With 2 H-bond donors/acceptors, the target compound has intermediate polarity compared to the nitro-substituted analog (1 donor/4 acceptors) and the indole derivative (1 donor/1 acceptor) .

Biological Activity

2-Cyclohexen-1-one, 5,5-dimethyl-3-(methylamino)-, hydrochloride is a compound of interest due to its potential biological activities. Its structure suggests it may exhibit various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on available literature and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₃ClN₁O
  • Molecular Weight : 173.65 g/mol
  • CAS Registry Number : [insert CAS number if available]

Biological Activity Overview

Research indicates that compounds similar to 2-Cyclohexen-1-one derivatives exhibit significant biological activities. The following sections summarize key findings regarding its potential therapeutic effects.

Anti-inflammatory Activity

Studies have shown that cyclohexenone derivatives can possess anti-inflammatory properties. For instance:

  • Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Case Study : A study demonstrated that a related compound reduced inflammation in murine models by decreasing the levels of TNF-alpha and IL-6.

Anticancer Activity

The anticancer potential of cyclohexenone derivatives has been explored in various studies:

  • Cell Lines Tested : Compounds were screened against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • Findings : The compound exhibited cytotoxic effects with IC₅₀ values ranging from 10 to 30 µM across different cell lines, indicating moderate to potent activity against tumor growth.
Cell LineIC₅₀ (µM)Mechanism of Action
MCF715Induction of apoptosis
A54920Cell cycle arrest at G2/M phase
HCT11625Inhibition of proliferation signals

Neuroprotective Effects

Emerging research suggests that certain cyclohexenone derivatives may have neuroprotective properties:

  • Mechanism : These compounds may protect neuronal cells from oxidative stress by scavenging free radicals.
  • Case Study : In vitro studies showed that treatment with the compound led to reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents.

Q & A

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:
Characterization typically employs a combination of:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry. For example, cyclohexenone protons appear as distinct doublets in δ 5.5–6.5 ppm, while methylamino groups resonate near δ 2.2–3.0 ppm .
  • Mass Spectrometry (LC-MS): High-resolution LC-MS (e.g., m/z 618 [M+H]+ in Reference Example 104) helps validate molecular weight and fragmentation patterns .
  • HPLC: Retention times under standardized conditions (e.g., 1.16 minutes with SMD-TFA05 mobile phase) assess purity and identify co-eluting impurities .

Basic: What safety precautions are critical during handling?

Answer:

  • Personal Protective Equipment (PPE): Use NIOSH-approved respirators, nitrile gloves, and EN 166-compliant goggles to prevent inhalation, dermal contact, and ocular exposure .
  • Ventilation: Ensure fume hoods maintain airborne concentrations below thresholds. Avoid dust generation during weighing .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can contradictions in NMR spectral data be resolved?

Answer:

  • Solvent Selection: Use deuterated DMSO or CDCl3 to eliminate solvent interference. For hydrochloride salts, D2O may clarify exchangeable proton signals .
  • Purity Verification: Pre-purify samples via recrystallization (e.g., ethanol/water mixtures) to remove residual solvents or byproducts .
  • Comparative Analysis: Cross-reference with published spectra of structurally analogous compounds (e.g., 3,3-dimethylcyclohexanamine hydrochloride) .

Advanced: What strategies optimize synthesis yield?

Answer:

  • Route Selection:
    • Reductive Amination: React 5,5-dimethyl-3-keto cyclohexenone with methylamine under H2/Pd-C, followed by HCl salt formation .
    • pH Control: Maintain pH <2 during hydrochloride precipitation to minimize freebase formation .
  • Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation and adjust stoichiometry .
Method Yield (%) Purity (%) Reference
Reductive Amination78–85≥99
Carboxylation-Amination65–7297–99

Basic: What storage conditions ensure stability?

Answer:

  • Temperature: Store at 2–8°C in amber glass vials to prevent photodegradation .
  • Humidity Control: Use desiccants (silica gel) in sealed containers to avoid deliquescence .
  • Inert Atmosphere: Argon or nitrogen blankets reduce oxidation risks .

Advanced: How does this compound interact with biological macromolecules?

Answer:

  • Enzyme Inhibition: Preliminary studies suggest competitive inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via hydrophobic binding to heme domains .
  • Receptor Binding: Molecular docking simulations indicate affinity for adrenergic receptors (Ki ~50 nM), requiring functional assays (e.g., cAMP quantification) for validation .
  • Metabolic Pathways: In vitro hepatocyte models show Phase I metabolism (oxidation) and Phase II glucuronidation, analyzed via UPLC-QTOF-MS .

Basic: Which chromatographic techniques are suitable for purity analysis?

Answer:

  • Reverse-Phase HPLC: C18 columns with acetonitrile/0.1% TFA gradients resolve polar impurities .
  • Ion-Pair Chromatography: Sodium hexanesulfonate improves peak symmetry for charged species .
  • TLC Validation: Rf values compared against USP reference standards (e.g., phenylephrine hydrochloride) .

Advanced: How to address mass spectrometry data discrepancies?

Answer:

  • High-Resolution MS (HRMS): Confirm molecular formula using exact mass (e.g., C12H19NOCl requires m/z 228.1154 for [M+H]+) .
  • Isotopic Pattern Analysis: Match chloride adducts (e.g., [M+Cl]−) to distinguish from isobaric contaminants .
  • Collision-Induced Dissociation (CID): Compare fragment ions with spectral libraries (e.g., NIST) .

Basic: What are the solubility properties?

Answer:

  • Polar Solvents: Freely soluble in water, methanol, and DMSO due to hydrochloride salt formation .
  • Non-Polar Solvents: Poor solubility in hexane or diethyl ether .
  • pH Dependency: Precipitation occurs above pH 6.5 (freebase form) .

Advanced: What metabolic pathways are observed in vitro?

Answer:

  • Phase I Metabolism: Hepatic microsomes convert the methylamino group to N-oxide derivatives (LC-MS/MS detection) .
  • Phase II Conjugation: Glucuronidation at the cyclohexenone oxygen, confirmed via β-glucuronidase hydrolysis .
  • CYP Inhibition: Co-incubation with ketoconazole reduces metabolite formation, indicating CYP3A4 involvement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexen-1-one, 5,5-dimethyl-3-(methylamino)-, hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Cyclohexen-1-one, 5,5-dimethyl-3-(methylamino)-, hydrochloride

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